5-Chloro-2,4-dihydroxybenzoic acid

Descripción general

Descripción

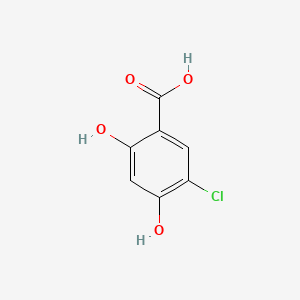

5-Chloro-2,4-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO4. It is a derivative of benzoic acid, characterized by the presence of chlorine and hydroxyl groups on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Chloro-2,4-dihydroxybenzoic acid can be synthesized through several methods. One common synthetic route involves the chlorination of 2,4-dihydroxybenzoic acid. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The Kolbe-Schmitt reaction, which involves the carboxylation of phenols, can be adapted for large-scale synthesis. This method uses carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide (NaOH) to produce the desired hydroxybenzoic acid derivatives .

Análisis De Reacciones Químicas

Inhibition of Glutathione Reductase

CDBA acts as a competitive inhibitor of glutathione reductase (GR), binding to the enzyme’s active site and blocking the reduction of glutathione disulfide (GSSG) to glutathione (GSH) .

Mechanistic insights:

| Parameter | Detail | Source |

|---|---|---|

| Inhibition constant (Kᵢ) | Not quantified (qualitative inhibition) | |

| Target residue | Cysteine-106 (proposed) |

Demethylation Reactions

Although not directly observed for CDBA, CYP199A4 enzymes catalyze demethylation in structurally related compounds (e.g., 2,4-dimethoxybenzoic acid → 2,4-dihydroxybenzoic acid) . CDBA’s chloro substituent may influence regioselectivity in analogous enzymatic transformations.

Esterification and Hydrolysis

Patent data for 2,4-dihydroxybenzoic acid derivatives suggests CDBA undergoes esterification and hydrolysis under standard conditions :

Esterification Protocol

-

Activating agent :

-Dicyclohexylcarbodiimide (DCC) -

Solvent : Dichloromethane

-

Base : Triethylamine

Hydrolysis of Esters

Sulfation and Conjugation

Metabolomic studies on chlorinated dihydroxybenzoic acids reveal sulfation at hydroxyl groups, forming stable sulfate conjugates . For CDBA, potential sites include the 2- and 4-hydroxyl positions.

Observed in analogs:

| Compound | Conjugation Site | Metabolic Pathway |

|---|---|---|

| 3,5-Dichloro-2,6-dihydroxybenzoic acid | 2-OH, 6-OH | Xenobiotic sulfation |

Synthetic Routes to CDBA

While no direct synthesis is detailed in the sources, a plausible pathway adapts methods from analogous compounds :

Proposed synthesis steps:

-

Nitration : 2,4-Dihydroxybenzoic acid → 5-nitro derivative (HNO₃, H₂SO₄, 70°C)

-

Chlorination : Electrophilic substitution using Cl₂/FeCl₃

-

Reduction : Nitro to amine (H₂/Pd-C)

-

Diazotization/Hydrolysis : Amine to hydroxyl group (NaNO₂, H₃PO₂)

Critical challenges :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Properties

CDBA has been identified as a potential candidate for cancer treatment. Research indicates that it inhibits cell growth and proliferation by interfering with DNA synthesis. This mechanism suggests its utility in developing anticancer therapies, particularly for various types of malignancies .

1.2 Treatment of Osteoporosis

The compound shows promise in treating osteoporosis by inhibiting osteoclast activation, which is crucial for bone resorption. This property may lead to its use in developing medications aimed at enhancing bone density and preventing fractures in osteoporotic patients .

1.3 Anti-inflammatory Effects

CDBA derivatives have been explored for their anti-inflammatory properties, particularly in treating psoriasis and other immune-mediated diseases. These compounds can modulate immune responses and reduce skin inflammation, making them potential therapeutic agents for chronic inflammatory conditions .

Biochemical Applications

2.1 Enzyme Inhibition

CDBA acts as an inhibitor of glutathione reductase, an enzyme involved in cellular antioxidant defense mechanisms. This inhibition can have implications for oxidative stress-related diseases and may be leveraged in designing drugs that enhance cellular resilience against oxidative damage .

2.2 Antimicrobial Activity

Research has demonstrated that CDBA exhibits significant antimicrobial properties against various pathogens. It has shown efficacy against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, suggesting its potential as a natural antimicrobial agent .

Material Science Applications

3.1 Synthesis of Nanomaterials

CDBA has been utilized as a catalyst in the synthesis of multi-walled carbon nanotubes (MWCNTs). The presence of nitrogen atoms on the surface of these nanotubes enhances their electrical properties, making them suitable for applications in electronics and nanotechnology .

Case Study 1: Anticancer Activity

A study investigating the effects of CDBA on human breast cancer cell lines (MCF-7 and MDA-MB-231) found that it exhibited cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The compound's mechanism involves disrupting DNA synthesis pathways, which is critical for cancer cell survival .

Case Study 2: Osteoporosis Treatment

In preclinical models, CDBA demonstrated a reduction in osteoclast activity, leading to decreased bone resorption rates. This finding supports its potential use in therapeutic strategies aimed at preventing osteoporosis-related bone loss .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Notes |

|---|---|---|

| Pharmaceutical | Cancer treatment | Inhibits DNA synthesis |

| Osteoporosis treatment | Inhibits osteoclast activation | |

| Anti-inflammatory | Modulates immune response | |

| Biochemical | Enzyme inhibition | Inhibits glutathione reductase |

| Antimicrobial | Effective against MRSA and E. coli | |

| Material Science | Nanomaterial synthesis | Catalyst for MWCNTs synthesis |

Mecanismo De Acción

The mechanism of action of 5-Chloro-2,4-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Salicylic Acid: Another hydroxybenzoic acid with anti-inflammatory properties.

p-Hydroxybenzoic Acid: Known for its use in the production of parabens.

Protocatechuic Acid: Exhibits antioxidant and antimicrobial activities.

Gentisic Acid: Used in pharmaceuticals for its anti-inflammatory effects.

Uniqueness

5-Chloro-2,4-dihydroxybenzoic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

5-Chloro-2,4-dihydroxybenzoic acid (5-Cl-2,4-DHBA) is a phenolic compound notable for its diverse biological activities. This article reviews its antimicrobial, cytotoxic, and antioxidant properties, supported by recent research findings, case studies, and relevant data tables.

This compound is a derivative of benzoic acid characterized by the presence of hydroxyl groups at the 2 and 4 positions and a chlorine atom at the 5 position. Its molecular formula is .

Antimicrobial Activity

Research indicates that 5-Cl-2,4-DHBA exhibits significant antimicrobial properties against various pathogens. Its effectiveness has been assessed through Minimum Inhibitory Concentration (MIC) studies against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 15.62 | 31.25 |

| Staphylococcus aureus | 3.91 | 7.81 |

| Pseudomonas aeruginosa | 31.25 | 62.50 |

| Candida albicans | 62.50 | >1000 |

The compound demonstrated the strongest activity against Staphylococcus aureus, particularly strains resistant to methicillin (MRSA), with an MIC of 3.91 µg/mL . The bactericidal effect was confirmed by MBC values indicating that it can effectively kill the bacteria at higher concentrations.

Cytotoxicity Studies

Cytotoxic effects of 5-Cl-2,4-DHBA have been evaluated in various cancer cell lines, including MDA-MB-231 and MCF-7, which are commonly used in breast cancer research.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (mM) |

|---|---|

| MDA-MB-231 | 4.77 |

| MCF-7 | >10 |

The IC50 value for the MDA-MB-231 cell line indicates moderate cytotoxicity, while it showed low toxicity towards the MCF-7 cell line . This differential response suggests potential applications in targeted cancer therapies.

Antioxidant Properties

Antioxidant activity is another significant aspect of 5-Cl-2,4-DHBA's biological profile. It has been shown to scavenge free radicals effectively, contributing to its potential health benefits.

Table 3: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 50 µg/mL |

| ABTS Assay | Trolox Equivalent = 20 µM |

| Ferric Reducing Ability | FRAP = 0.8 mM |

These results indicate that the compound possesses considerable antioxidant capacity, which may help mitigate oxidative stress-related diseases .

Case Studies

Several studies have illustrated the biological activities of hydroxybenzoic acids, including derivatives like 5-Cl-2,4-DHBA:

- Study on Antimicrobial Effects : Kalinowska et al. reported that various hydroxybenzoic acids exhibited strong antimicrobial properties against a range of pathogens at varying concentrations .

- Cancer Research : A study highlighted that compounds similar to 5-Cl-2,4-DHBA could inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

- Plant Studies : Research indicated that derivatives like 2,4-dihydroxybenzoic acid play roles in plant immunity and could enhance resistance to pathogens when applied exogenously .

Propiedades

IUPAC Name |

5-chloro-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZOOWOGQNYJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9070668 | |

| Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67828-44-8 | |

| Record name | 5-Chloro-2,4-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67828-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-hydroxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-hydroxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-4-HYDROXYSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV4DL6BPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.